molecular formula C10H20N2O3 B6334350 trans-(4-Amino-tetrahydro-pyran-3-yl)-carbamic acid t-butyl ester CAS No. 1316830-74-6

trans-(4-Amino-tetrahydro-pyran-3-yl)-carbamic acid t-butyl ester

Cat. No. B6334350
CAS RN: 1316830-74-6
M. Wt: 216.28 g/mol
InChI Key: FEECMUCDEXAFQK-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trans-(4-Amino-tetrahydro-pyran-3-yl)-carbamic acid t-butyl ester, also known as TATB, is a small molecule that has been studied extensively for its potential applications in various fields of scientific research. TATB is a synthetic compound that has a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. It has been studied for its potential use as a drug, as a contrast agent for imaging, and as a tool for probing biological processes.

Scientific Research Applications

Trans-(4-Amino-tetrahydro-pyran-3-yl)-carbamic acid t-butyl ester has a wide range of applications in scientific research. It has been used as a tool to study the structure and function of proteins, as a contrast agent for imaging, and as a drug to treat a variety of diseases. It has also been used to study the effects of drugs on the body, and to investigate the mechanisms of action of drugs.

Mechanism of Action

The exact mechanism of action of trans-(4-Amino-tetrahydro-pyran-3-yl)-carbamic acid t-butyl ester is not yet fully understood. However, it is believed that trans-(4-Amino-tetrahydro-pyran-3-yl)-carbamic acid t-butyl ester binds to certain proteins in the body, which can then be used to activate or inhibit certain biochemical pathways. It is also believed that trans-(4-Amino-tetrahydro-pyran-3-yl)-carbamic acid t-butyl ester can interact with DNA and RNA to modulate gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of trans-(4-Amino-tetrahydro-pyran-3-yl)-carbamic acid t-butyl ester have been studied extensively. It has been shown to have an effect on the expression of certain genes, and to modulate the activity of certain enzymes. It has also been shown to have an effect on the signaling pathways of certain hormones and neurotransmitters, which can lead to changes in behavior. In addition, trans-(4-Amino-tetrahydro-pyran-3-yl)-carbamic acid t-butyl ester has been shown to have an effect on the immune system, and has been used to treat a variety of diseases.

Advantages and Limitations for Lab Experiments

Trans-(4-Amino-tetrahydro-pyran-3-yl)-carbamic acid t-butyl ester has several advantages for use in laboratory experiments. It is relatively stable and can be stored at room temperature. It is also relatively inexpensive and can be easily synthesized. Additionally, it has a wide range of applications in scientific research. However, it can be toxic in large doses and should be handled with care.

Future Directions

The potential applications of trans-(4-Amino-tetrahydro-pyran-3-yl)-carbamic acid t-butyl ester in scientific research are vast, and there are many possible future directions for research. Some of these include exploring its potential as a drug for treating various diseases, investigating its effects on gene expression, and studying its effects on the immune system. Additionally, further research could be done to investigate its potential as a contrast agent for imaging and its effects on the signaling pathways of certain hormones and neurotransmitters. Finally, further research could be done to study the mechanism of action of trans-(4-Amino-tetrahydro-pyran-3-yl)-carbamic acid t-butyl ester and to develop new synthetic methods for its synthesis.

Synthesis Methods

Trans-(4-Amino-tetrahydro-pyran-3-yl)-carbamic acid t-butyl ester can be synthesized via a variety of methods. The most common method involves the reaction of 4-aminotetrahydropyran-3-ylcarbamic acid with t-butyl ester, resulting in the formation of trans-(4-Amino-tetrahydro-pyran-3-yl)-carbamic acid t-butyl ester. This reaction can be catalyzed with either a base or an acid, depending on the desired product. In some cases, the reaction can be carried out in the presence of a solvent, such as dimethyl sulfoxide (DMSO).

properties

IUPAC Name

tert-butyl N-[(3R,4S)-4-aminooxan-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-8-6-14-5-4-7(8)11/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEECMUCDEXAFQK-YUMQZZPRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1COCCC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1COCC[C@@H]1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.